molecular formula C8H10O3S B8706209 Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate

Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate

Cat. No. B8706209
M. Wt: 186.23 g/mol
InChI Key: BDYPNJQVKHKGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate is a useful research compound. Its molecular formula is C8H10O3S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl 2-hydroxy-2-thiophen-2-ylacetate

InChI

InChI=1S/C8H10O3S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7,9H,2H2,1H3

InChI Key

BDYPNJQVKHKGPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-oxo-2-(thiophen-2-yl)acetate (5.00 g, 27.1 mmol) in ethanol (50 ml) was cooled at 0° C. with an ice bath. NaBH4 (0.31 g, 8.14 mmol) was added in four portions under stirring. The mixture was stirred at 0° C. for 10 minutes, then allowed to warm at room temperature and stirred for additional 30 minutes. The reaction mixture was concentrated under vacuum and the residue was partitioned between Et2O and ice-cooled water. The organic layer was separated, washed with water and brine, dried over Na2SO4, filtered and evaporated (5.05 g, 91% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-oxo-2-(thiophen-2-yl)acetate (5.00 g, 27.1 mmol) in ethanol (50 mL) is cooled at 0° C. with an ice bath. NaBH4(0.31 g, 8.14 mmol) is added in four portions under stirring. The mixture is stirred at 0° C. for 10 minutes, then allowed to warm at RT and stirred for additional 30 minutes. Reaction is concentrated under vacuum and the residue is partitioned between Et2O and ice-cooled water. The organic layer is separated, washed with water and brine, dried over Na2SO4, filtered and evaporated to give a colorless liquid (5.05 g, 91% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step Two
Yield
91%

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